5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-4-ylmethanol, often facilitated by a base such as sodium hydride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which is a target for certain cancer therapies.
Biological Research: The compound’s ability to modulate epigenetic markers makes it valuable in studying gene expression and regulation.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can increase the methylation levels of histone H3 lysine 4 (H3K4), leading to changes in gene expression. This inhibition is competitive, with the compound binding to the active site of LSD1 and preventing its interaction with the substrate .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Another compound with a similar structure but lacking the chloro and sulfonamide groups.
4-(2-Phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl)benzonitrile: A compound with additional phenyl and benzonitrile groups.
Uniqueness
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is unique due to its combination of a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety
Properties
Molecular Formula |
C11H16ClN3O3S |
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Molecular Weight |
305.78 g/mol |
IUPAC Name |
5-chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16ClN3O3S/c12-10-5-9(19(13,16)17)6-15-11(10)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H2,13,16,17) |
InChI Key |
WLRNRZRFBRENTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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